15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate
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Overview
Description
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate is an organic compound with the molecular formula C₃₀H₃₈O₇S and a molecular weight of 542.69 g/mol . It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a tritylmercapto group and multiple ether linkages.
Preparation Methods
The synthesis of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate typically involves multiple steps:
Synthetic Routes: The compound is synthesized through a series of reactions starting from commercially available precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran.
Industrial Production Methods: While specific industrial methods are not widely documented, the compound is generally produced in research quantities and may involve similar synthetic routes as those used in laboratory settings.
Chemical Reactions Analysis
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tritylmercapto group to a thiol group.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Reactions are often conducted under anhydrous conditions to prevent hydrolysis.
Major Products: The major products of these reactions include sulfoxides, sulfones, and substituted ethers.
Scientific Research Applications
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It may influence biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid monohydrate can be compared with other similar compounds:
Similar Compounds: Compounds such as 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid and 15-Tritylmercapto-4,7,10,13-tetraoxapentadecanoic acid dihydrate share structural similarities.
Properties
IUPAC Name |
3-[2-[2-[2-(2-tritylsulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O6S.H2O/c31-29(32)16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-30(26-10-4-1-5-11-26,27-12-6-2-7-13-27)28-14-8-3-9-15-28;/h1-15H,16-25H2,(H,31,32);1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACKFJOUHFJFAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCC(=O)O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589238 |
Source
|
Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882847-05-4 |
Source
|
Record name | 1,1,1-Triphenyl-5,8,11,14-tetraoxa-2-thiaheptadecan-17-oic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90589238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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